molecular formula C25H27N3O5 B11048610 methyl 4-{5-[(2,4-dimethylphenyl)carbamoyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl}benzoate

methyl 4-{5-[(2,4-dimethylphenyl)carbamoyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl}benzoate

Cat. No.: B11048610
M. Wt: 449.5 g/mol
InChI Key: XQIIIPVRIJRDRO-UHFFFAOYSA-N
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Description

Methyl 4-{5-[(2,4-dimethylphenyl)carbamoyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a tetrahydroindazole core, which is further substituted with a carbamoyl group and multiple hydroxyl and methyl groups. Its unique structure suggests potential utility in medicinal chemistry, particularly in the design of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{5-[(2,4-dimethylphenyl)carbamoyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl}benzoate typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Tetrahydroindazole Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters under acidic or basic conditions.

    Introduction of the Carbamoyl Group: This step often involves the reaction of the tetrahydroindazole intermediate with 2,4-dimethylphenyl isocyanate.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity. Additionally, the use of automated synthesis and purification systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbamoyl group can be reduced to an amine under appropriate conditions using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes from hydroxyl groups.

    Reduction: Conversion of carbamoyl groups to amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound’s structure suggests potential as a probe for studying enzyme interactions, particularly those involving hydroxyl and carbamoyl groups. It may also be used in the development of biochemical assays.

Medicine

The compound’s unique structure, particularly the tetrahydroindazole core, suggests potential pharmacological activity. It could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its multiple reactive sites.

Mechanism of Action

The mechanism by which methyl 4-{5-[(2,4-dimethylphenyl)carbamoyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl}benzoate exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyl and carbamoyl groups could form hydrogen bonds with target proteins, influencing their function. The tetrahydroindazole core may also play a role in binding to hydrophobic pockets within proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both hydroxyl and carbamoyl groups, along with the tetrahydroindazole core, makes this compound unique. These functional groups provide multiple sites for chemical modification and potential biological activity, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

methyl 4-[5-[(2,4-dimethylphenyl)carbamoyl]-6-hydroxy-6-methyl-3-oxo-2,4,5,7-tetrahydro-1H-indazol-4-yl]benzoate

InChI

InChI=1S/C25H27N3O5/c1-13-5-10-17(14(2)11-13)26-23(30)21-19(15-6-8-16(9-7-15)24(31)33-4)20-18(12-25(21,3)32)27-28-22(20)29/h5-11,19,21,32H,12H2,1-4H3,(H,26,30)(H2,27,28,29)

InChI Key

XQIIIPVRIJRDRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2C(C3=C(CC2(C)O)NNC3=O)C4=CC=C(C=C4)C(=O)OC)C

Origin of Product

United States

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